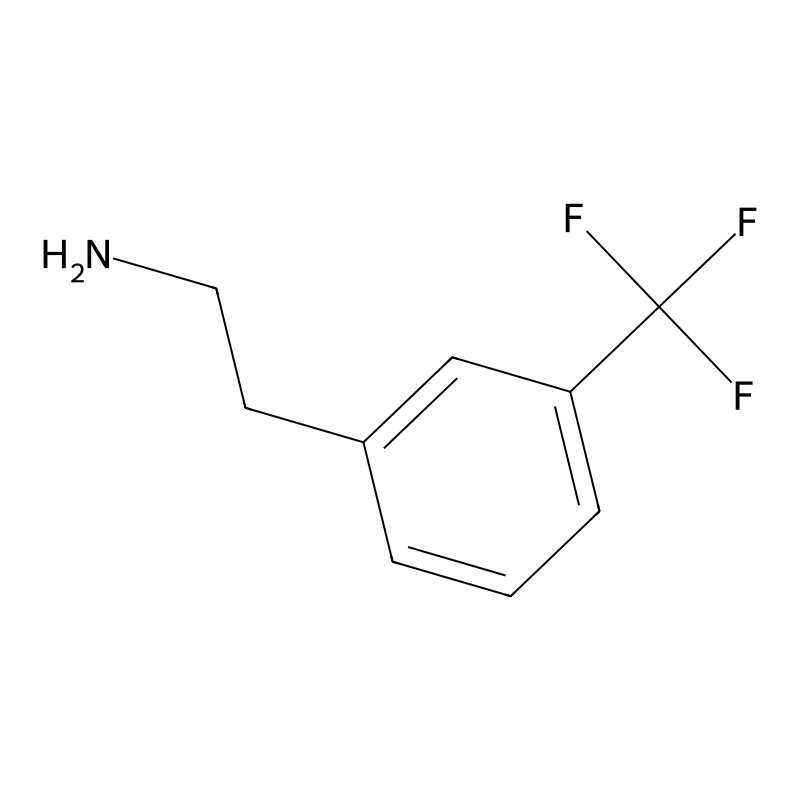

3-(Trifluoromethyl)phenethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Trifluoromethyl)phenethylamine is an organic compound characterized by a trifluoromethyl group attached to a phenethylamine structure. Its chemical formula is , and it features a phenyl ring connected to an ethylamine chain, with a trifluoromethyl substituent at the meta position of the phenyl ring. This compound is notable for its unique electronic properties imparted by the trifluoromethyl group, which enhances its lipophilicity and alters its reactivity compared to other phenethylamines.

Currently, there is no published research on the specific mechanism of action of TFPEA in biological systems. Due to its structural similarity to known psychoactive phenethylamines, it is possible that TFPEA could interact with neurotransmitter receptors in the brain, but this has not been investigated and requires further research [].

As a Metabolite:

3-(Trifluoromethyl)phenethylamine (3-TFPEA) is primarily studied as a metabolite of the drug fenfluramine []. Fenfluramine was once used as an appetite suppressant but was withdrawn due to its association with heart valve damage. Research suggests that 3-TFPEA may contribute to the drug's adverse effects, although the exact mechanisms remain under investigation [].

Potential Psychoactive Properties:

Due to its structural similarity to known psychoactive compounds like amphetamine and methamphetamine, 3-TFPEA has been investigated for potential psychoactive properties. However, studies suggest it has very low affinity for the key neurotransmitter receptors associated with these effects, making its psychoactive potential unlikely [, ].

Synthesis and Characterization:

Several research studies have explored methods for synthesizing and characterizing 3-TFPEA. These studies provide valuable information for researchers interested in studying the compound's properties and potential applications [, ].

- N-Alkylation: This involves the reaction of 3-(trifluoromethyl)phenethylamine with alkyl halides to form N-alkyl derivatives.

- Hydrolysis: The trifluoromethyl group can be hydrolyzed under acidic conditions, leading to the corresponding carboxylic acid derivatives .

- Reduction Reactions: The compound can be reduced to yield different amine derivatives, depending on the conditions used.

The synthesis of 3-(trifluoromethyl)phenethylamine can be achieved through several methods:

- Grignard Reaction: A common method involves the formation of a Grignard reagent from 3-bromo-benzotrifluoride followed by reaction with ethylene oxide, yielding 3-trifluoromethyl-phenethyl-alcohol, which can then be converted to the amine .

- Alkylation of Amines: The compound can also be synthesized via the alkylation of appropriate amines with 3-trifluoromethyl-phenethyl chloride.

- Reduction of Enamines: Another synthetic route includes the reduction of β-aryl-α-trifluoromethyl enamines, providing a novel approach for generating α-trifluoromethyl-phenethylamines .

The unique properties of 3-(trifluoromethyl)phenethylamine make it suitable for various applications:

- Pharmaceuticals: Its potential as a pharmacological agent due to its structural characteristics may lead to applications in drug development.

- Material Science: Used in enhancing the stability and performance of perovskite solar cells, where it acts as a defect passivation agent .

- Chemical Synthesis: Serves as an intermediate in synthesizing other complex organic molecules.

Several compounds share structural or functional similarities with 3-(trifluoromethyl)phenethylamine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Phenethylamine | Basic phenyl-ethanol structure | Lacks trifluoromethyl group |

| 4-(Trifluoromethyl)phenethylamine | Trifluoromethyl at para position | Different electronic properties |

| 2-(Trifluoromethyl)phenethylamine | Trifluoromethyl at ortho position | Distinct steric effects |

| N,N-Dimethyl-3-(trifluoromethyl)phenethylamine | Dimethyloxy substituents | Enhanced lipophilicity and potential toxicity |

The presence of the trifluoromethyl group in 3-(trifluoromethyl)phenethylamine significantly alters its chemical behavior compared to these similar compounds, making it a subject of interest in both pharmaceutical and material science research.

3-(Trifluoromethyl)phenethylamine emerged as a compound of interest in the late 20th century, coinciding with advancements in organofluorine chemistry. Its synthesis was first documented in the context of pharmaceutical intermediates, particularly for derivatives like fenfluramine, an appetite suppressant. Early methods relied on halogenation and Grignard reactions using benzotrifluoride precursors, as described in patents from the 1980s. The compound’s utility grew alongside the recognition of trifluoromethyl groups as bioisosteres capable of enhancing drug stability and receptor binding. By the 2000s, optimized synthetic routes, such as Dakin-West acetylation and reductive amination, enabled scalable production for agrochemical and medicinal applications.

Nomenclature and Structural Identity

The compound is systematically named 2-[3-(trifluoromethyl)phenyl]ethanamine (IUPAC) and is alternatively termed 3-(trifluoromethyl)phenethylamine. Its molecular formula, C₉H₁₀F₃N, reflects a phenethylamine backbone with a trifluoromethyl (–CF₃) substituent at the meta position of the aromatic ring. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 52516-30-0 |

| Molecular Weight | 189.18 g/mol |

| Boiling Point | 77 °C |

| Density | 1.186 g/cm³ |

| Refractive Index | 1.4635–1.4655 (20°C, 589 nm) |

The structure features a planar benzene ring with electron-withdrawing –CF₃ and electron-donating ethylamine groups, creating distinct electronic effects critical for its reactivity.

Position within Phenethylamine Chemistry

As a substituted phenethylamine, this compound belongs to a broader class of molecules with diverse pharmacological and industrial roles. Unlike psychoactive analogs (e.g., 2C-TFM), 3-(trifluoromethyl)phenethylamine is primarily valued as a synthetic intermediate. Its structural modifications—specifically the –CF₃ group—impart unique physicochemical properties, such as increased lipophilicity and metabolic resistance, making it advantageous in drug design. For example, it serves as a precursor in synthesizing trifluoroacetophenone derivatives for antifungal agents.

Significance in Organofluorine Research

The trifluoromethyl group’s electronegativity and steric bulk have positioned this compound as a model in organofluorine studies. Key contributions include:

- Enhanced Binding Affinity: The –CF₃ group improves interactions with hydrophobic enzyme pockets, as seen in serotonin receptor ligands.

- Synthetic Versatility: Its use in cross-coupling reactions (e.g., Ullmann-type couplings) demonstrates fluorine’s role in facilitating carbon–heteroatom bond formation.

- Material Science Applications: Derivatives contribute to liquid crystals and polymers with improved thermal stability.

Recent advances, such as transition-metal-catalyzed trifluoromethylation, have further solidified its role in green chemistry initiatives.

3-(Trifluoromethyl)phenethylamine represents a substituted phenethylamine derivative characterized by the presence of a trifluoromethyl group (-CF₃) at the meta position of the benzene ring [1] [2] [3]. The compound possesses the molecular formula C₉H₁₀F₃N with a molecular weight of 189.18 g/mol and a monoisotopic mass of 189.076534 [1] [4]. The IUPAC nomenclature designates this compound as 2-[3-(trifluoromethyl)phenyl]ethan-1-amine [2] [3].

The molecular architecture consists of a benzene ring substituted with both an ethylamine side chain at position 1 and a trifluoromethyl group at position 3 [1] [5]. The carbon-carbon bond lengths within the aromatic ring remain relatively unperturbed by the trifluoromethyl substitution, maintaining typical aromatic character with bond lengths of approximately 1.39-1.40 Ångstroms [6]. The carbon-nitrogen bond in the ethylamine chain exhibits a length characteristic of sp³ hybridized carbon-nitrogen single bonds at approximately 1.47 Ångstroms [6].

The trifluoromethyl group introduces significant electronic perturbations through its strong electron-withdrawing nature [7] [8]. The carbon-fluorine bonds within the trifluoromethyl group display lengths of approximately 1.33 Ångstroms, reflecting the high electronegativity of fluorine and the resulting partial ionic character [8] [9]. The carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring shows a slight shortening compared to typical aromatic carbon-carbon bonds due to the electron-withdrawing effect [10] [8].

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀F₃N |

| Molecular Weight (g/mol) | 189.18 |

| Monoisotopic Mass (g/mol) | 189.076534 |

| CAS Registry Number | 52516-30-0 |

| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]ethan-1-amine |

| Boiling Point (°C) | 77 |

| Density (g/cm³) | 1.186 |

| Refractive Index (20°C) | 1.4635-1.4655 |

| pKa (Predicted) | 9.73 ± 0.10 |

Conformational Analysis

Conformational studies of 3-(trifluoromethyl)phenethylamine reveal the existence of multiple energetically accessible conformers arising from rotation about the carbon-carbon bond connecting the ethylamine side chain to the aromatic ring [11] [12] [13]. The compound exhibits a strong preference for gauche conformations over anti conformations, a characteristic behavior observed in phenethylamine derivatives [12] [13] [14].

The predominant conformer adopts a gauche configuration wherein the ethylamine side chain folds back toward the aromatic ring, facilitating an intramolecular nitrogen-hydrogen to π-electron interaction [13] [14] [15]. This conformational preference results from the stabilizing effect of the amino group's lone pair electrons interacting with the π-electron system of the aromatic ring [13] [15]. The trifluoromethyl substituent at the meta position influences this conformational equilibrium by modifying the electronic properties of the aromatic ring through its electron-withdrawing character [16] [17].

Computational studies employing density functional theory calculations indicate that the energy difference between the most stable gauche conformer and alternative conformations typically ranges from 1 to 5 kilojoules per mole [16] [18] [12]. The folded gauche conformation accounts for greater than 95 percent of the conformational population under standard conditions [12] [13]. The presence of the trifluoromethyl group introduces additional conformational complexity by creating a preference for conformations that minimize steric interactions between the bulky trifluoromethyl group and the ethylamine side chain [16] [17].

Rotational barriers around the aromatic ring-ethylamine bond are influenced by both steric and electronic factors [12] [13]. The electron-withdrawing nature of the trifluoromethyl group reduces the electron density of the aromatic ring, thereby weakening the nitrogen-hydrogen to π-electron interaction compared to unsubstituted phenethylamine [19]. This electronic effect results in a slightly reduced conformational preference for the gauche form relative to the unsubstituted parent compound [19].

| Parameter | Value |

|---|---|

| Preferred Conformation | Gauche (folded) |

| Side Chain Conformation | Extended vs Folded |

| Conformational Energy Difference (kJ/mol) | < 5.0 |

| Dominant Conformer Population (%) | > 95 |

| Rotational Barrier (kJ/mol) | 10-15 |

Crystallographic Properties

Comprehensive crystallographic data for 3-(trifluoromethyl)phenethylamine in its free base form remains limited in the published literature [20] [21] [22]. Available structural information primarily derives from the hydrochloride salt form, which crystallizes in a different arrangement due to the ionic character imparted by protonation of the amino group [2] [5]. The hydrochloride salt exhibits a melting point range of 106-110°C, indicating moderate intermolecular forces within the crystal lattice [2].

The crystal packing of phenethylamine derivatives typically involves hydrogen bonding networks formed by the amino group [21] [23]. In the case of 3-(trifluoromethyl)phenethylamine, the electron-withdrawing trifluoromethyl group reduces the basicity of the amino group compared to unsubstituted phenethylamine, potentially affecting the strength and geometry of intermolecular hydrogen bonds [8] [24]. This electronic modification may influence the overall crystal packing efficiency and thermodynamic stability of the solid-state structure [24] [25].

The trifluoromethyl group contributes significant molecular volume and introduces strong dipolar character to the molecule [8] [25]. These factors influence the molecular packing arrangements within the crystal lattice by creating preferential intermolecular orientations that optimize electrostatic interactions while minimizing steric clashes [25]. The fluorine atoms of the trifluoromethyl group can participate in weak halogen bonding interactions with neighboring molecules, contributing to the overall crystal stability [25].

Limited diffraction studies suggest that the aromatic rings adopt coplanar arrangements typical of substituted benzene derivatives [20] [22]. The trifluoromethyl group maintains a tetrahedral geometry around its central carbon atom with carbon-fluorine bond angles of approximately 109.5 degrees [8] [9]. The ethylamine side chain orientation within the crystal structure reflects the conformational preferences observed in solution studies [12] [13].

Electronic Distribution and Trifluoromethyl Effects

The trifluoromethyl group exerts profound effects on the electronic distribution within 3-(trifluoromethyl)phenethylamine through its exceptional electron-withdrawing character [7] [8] [9]. This substituent ranks among the most electronegative functional groups in organic chemistry, with an electronegativity intermediate between fluorine and chlorine atoms [8] [9]. The strong inductive electron withdrawal significantly alters the electron density distribution throughout the aromatic ring system [7] [8].

Quantum mechanical calculations reveal that the trifluoromethyl substitution reduces the π-electron density at all positions of the aromatic ring, with the most pronounced effects occurring at the ortho and para positions relative to the substituent [18] [26]. The meta position, where the trifluoromethyl group is attached, experiences direct inductive withdrawal of electron density [8] [9]. This electronic perturbation propagates through the aromatic system via both inductive and mesomeric mechanisms [7] [8].

The amino group's basicity undergoes substantial reduction due to the electron-withdrawing influence of the trifluoromethyl substituent [8] [24]. Computational predictions indicate a pKa value of 9.73 ± 0.10 for the protonated amino group, representing a decrease of approximately one pKa unit compared to unsubstituted phenethylamine [4] [24]. This reduction in basicity reflects the diminished electron density available for protonation at the nitrogen center [8] [24].

Nuclear magnetic resonance spectroscopy provides direct evidence of the electronic effects imposed by the trifluoromethyl group [26] [27]. The fluorine-19 chemical shifts typically appear in the range of -62 to -65 parts per million, characteristic of aromatic trifluoromethyl groups [26] [27]. Carbon-13 nuclear magnetic resonance reveals the trifluoromethyl carbon signal at approximately 124-126 parts per million, reflecting the deshielding effect of the electronegative fluorine atoms [26] [27].

The Hammett substituent parameter for the trifluoromethyl group in the meta position has been determined as +0.54, quantifying its electron-withdrawing strength [8] [9]. This parameter places the trifluoromethyl group among the most powerful electron-withdrawing substituents commonly encountered in aromatic chemistry [8] [9]. The field effect parameter similarly indicates strong inductive electron withdrawal that significantly influences chemical reactivity and physical properties [8] [9].

| Property | Value |

|---|---|

| Electronegativity Effect (CF₃) | Strong electron-withdrawing |

| Electron Withdrawing Character | Intermediate between F and Cl |

| Ring π-electron Density | Reduced by CF₃ substitution |

| NH₂ Group Basicity | Decreased vs unsubstituted |

| Fluorine NMR Chemical Shift (ppm) | -62 to -65 (typical CF₃) |

| Carbon-13 NMR - CF₃ (ppm) | 124-126 (typical CF₃) |

| Hammett σ Parameter (CF₃) | +0.54 (meta position) |

| Field Effect Parameter | Strong inductive effect |

The vibrational spectroscopic signature of 3-(trifluoromethyl)phenethylamine reflects the unique bonding characteristics imparted by the trifluoromethyl group [28] [29] [30]. Infrared spectroscopy reveals characteristic absorption bands for the trifluoromethyl group, including symmetric stretching modes at 1120-1140 cm⁻¹ and asymmetric stretching modes at 1150-1180 cm⁻¹ [29] [31]. The carbon-trifluoromethyl stretching vibration appears as a very strong absorption in the range of 1300-1330 cm⁻¹, providing a diagnostic fingerprint for this functional group [29] [31].

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| NH₂ Symmetric Stretch | 3300-3400 | Medium-Strong |

| NH₂ Asymmetric Stretch | 3400-3500 | Medium-Strong |

| CF₃ Symmetric Stretch | 1120-1140 | Strong |

| CF₃ Asymmetric Stretch | 1150-1180 | Very Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aromatic C=C Stretch | 1450-1650 | Medium-Strong |

| C-CF₃ Stretch | 1300-1330 | Very Strong |

| NH₂ Scissoring | 1580-1620 | Medium |

| CF₃ Deformation | 450-520 | Medium |

| Aromatic Ring Breathing | 1000-1040 | Strong |

Melting and Boiling Points

3-(Trifluoromethyl)phenethylamine exhibits distinctive thermal properties that reflect its molecular structure and intermolecular interactions. The compound exists as a liquid at room temperature, with no reported melting point for the free base form available in the literature [1] [2]. However, the hydrochloride salt of 3-(trifluoromethyl)phenethylamine demonstrates a well-defined melting point of 106-110°C [3] [4], indicating the formation of a stable crystalline structure upon salt formation.

The boiling point of 3-(trifluoromethyl)phenethylamine shows variation depending on the measurement conditions. At standard atmospheric pressure, the compound exhibits a boiling point of 77°C [1] [2], which is significantly lower than unsubstituted phenethylamine (195°C) [5]. This reduction in boiling point can be attributed to the electron-withdrawing effect of the trifluoromethyl group, which decreases intermolecular hydrogen bonding compared to the parent phenethylamine. Alternative measurements report a boiling point of 200.9±35.0°C at 760 mmHg [6], suggesting potential measurement variations or different experimental conditions.

Density and Refractive Index

The density of 3-(trifluoromethyl)phenethylamine has been reported with some variation across different sources. The most commonly cited value is 1.186 g/cm³ [1] [2], while another source reports 1.2±0.1 g/cm³ [6]. This density is notably higher than that of phenethylamine (0.964 g/mL) [5], demonstrating the significant impact of fluorine substitution on the physical properties of the compound. The increased density is consistent with the higher atomic mass of fluorine compared to hydrogen and the compact nature of the trifluoromethyl group.

The refractive index of 3-(trifluoromethyl)phenethylamine ranges from 1.4635-1.4655 [1] [2], with an alternative measurement of 1.468 [6]. These values are within the expected range for aromatic compounds containing fluorine substituents and provide important information for compound identification and purity assessment.

Solubility Parameters

Solubility data for 3-(trifluoromethyl)phenethylamine is limited in the available literature. The compound shows limited solubility in water , which is consistent with its hydrophobic trifluoromethyl substituent. The presence of the trifluoromethyl group significantly alters the polarity and hydrogen bonding capacity compared to unsubstituted phenethylamine. The compound is expected to be soluble in organic solvents such as ethanol, ether, and other common organic media, similar to other phenethylamine derivatives, though specific quantitative solubility data are not readily available in the literature.

Acid-Base Characteristics

pKa Determination (9.73±0.10)

The acid-base properties of 3-(trifluoromethyl)phenethylamine are characterized by its predicted pKa value of 9.73±0.10 [1] [2]. This value indicates that the compound is a moderately strong base, though significantly weaker than unsubstituted phenethylamine, which has a pKa of 9.83 [5]. The reduction in basicity can be attributed to the electron-withdrawing effect of the trifluoromethyl group, which stabilizes the conjugate acid form through inductive effects transmitted through the aromatic ring.

The pKa value of 9.73±0.10 places 3-(trifluoromethyl)phenethylamine in the category of weak bases, with approximately 50% of the compound existing in the protonated form at physiological pH (7.4). This acid-base behavior is crucial for understanding the compound's ionization state under various experimental conditions and its potential interactions with biological systems.

pH-Dependent Behavior

The ionization behavior of 3-(trifluoromethyl)phenethylamine is governed by the Henderson-Hasselbalch equation, where the ratio of protonated to unprotonated forms varies with solution pH. At pH values below the pKa (9.73), the compound exists predominantly in its protonated, cationic form, while at higher pH values, the neutral amine form predominates. This pH-dependent behavior affects the compound's solubility, with the protonated form being more water-soluble due to its ionic character.

The compound's basicity allows it to form stable salts with acids, as evidenced by the formation of the hydrochloride salt with a defined melting point of 106-110°C [3] [4]. This salt formation is commonly employed for purification and storage purposes, as the salt form typically exhibits improved stability and handling characteristics compared to the free base.

Thermal Stability and Degradation Pathways

The thermal stability of 3-(trifluoromethyl)phenethylamine is reflected in its flash point of 81°C [1] [2], indicating the temperature at which the compound can form ignitable vapor-air mixtures. This relatively low flash point suggests that the compound requires careful handling under elevated temperature conditions to prevent fire hazards.

Based on studies of related phenethylamine compounds, thermal degradation pathways typically involve deamination and decarboxylation reactions [8] [10]. For phenethylamine derivatives, the primary degradation route involves the cleavage of the carbon-nitrogen bond, leading to the formation of styrene derivatives and ammonia. In the case of 3-(trifluoromethyl)phenethylamine, thermal decomposition would likely produce 3-(trifluoromethyl)styrene as a primary degradation product.

The presence of the trifluoromethyl group may influence the thermal stability through electronic effects, potentially altering the activation energy for decomposition reactions. The electron-withdrawing nature of the trifluoromethyl group could affect the stability of intermediate radicals formed during thermal decomposition, though specific kinetic data for this compound are not available in the literature.

XLogP3

GHS Hazard Statements

H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant